molecular formula C27H22N2O4 B295693 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one

4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one

Katalognummer B295693
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: SEUHQFIGYFDQFD-ULJHMMPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as MI-773, is a small molecule inhibitor that has been developed as a potential cancer therapeutic agent. It has been shown to have promising results in preclinical studies, and is currently undergoing clinical trials.

Wissenschaftliche Forschungsanwendungen

4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of the MDM2 protein, which plays a critical role in regulating the activity of the tumor suppressor protein p53. Inhibition of MDM2 leads to an increase in p53 activity, which can induce cell cycle arrest and apoptosis in cancer cells. 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to be effective against a variety of cancer cell lines, including those that are resistant to other chemotherapeutic agents.

Wirkmechanismus

The mechanism of action of 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one involves the inhibition of the MDM2 protein, which is a negative regulator of the p53 tumor suppressor protein. MDM2 binds to p53 and promotes its degradation, thereby reducing its activity. 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one binds to the MDM2 protein and prevents it from binding to p53, leading to an increase in p53 activity. This increase in p53 activity can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a selective inhibitory effect on MDM2, with minimal effect on other proteins. It has been found to induce an increase in p53 activity and downstream target genes, leading to cell cycle arrest and apoptosis in cancer cells. 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one is its selectivity for MDM2, which makes it a suitable candidate for further research in cancer treatment. Its favorable pharmacokinetic profile also makes it a good candidate for preclinical and clinical trials. One limitation of 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one is its potential for off-target effects, which may limit its effectiveness in certain cancer types.

Zukünftige Richtungen

There are several future directions for research on 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one. One potential area of research is the identification of biomarkers that can predict response to 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one treatment. Another area of research is the development of combination therapies that can enhance the effectiveness of 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one in cancer treatment. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one in clinical trials. Overall, 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one shows promise as a potential cancer therapeutic agent, and further research is needed to fully understand its potential in cancer treatment.

Synthesemethoden

The synthesis of 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one involves several steps, starting with the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with 3-bromo-1H-indole to form 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole. The final step involves the reaction of this intermediate with 2-phenyl-4,5-dihydro-1,3-oxazole-5-one to form 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one. The synthesis of 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one has been optimized to yield high purity and high yield, making it a suitable candidate for further research.

Eigenschaften

Molekularformel

C27H22N2O4

Molekulargewicht

438.5 g/mol

IUPAC-Name

(4Z)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C27H22N2O4/c1-31-21-11-13-22(14-12-21)32-16-15-29-18-20(23-9-5-6-10-25(23)29)17-24-27(30)33-26(28-24)19-7-3-2-4-8-19/h2-14,17-18H,15-16H2,1H3/b24-17-

InChI-Schlüssel

SEUHQFIGYFDQFD-ULJHMMPZSA-N

Isomerische SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)OC(=N4)C5=CC=CC=C5

SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)OC(=N4)C5=CC=CC=C5

Kanonische SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)OC(=N4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.